10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
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Overview
Description
10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that features a unique structure combining a piperazine ring, a trifluoromethyl group, and a diazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[640One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets and modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a diazatricyclo framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
314260-91-8 |
---|---|
Molecular Formula |
C21H21F3N4S |
Molecular Weight |
418.5g/mol |
IUPAC Name |
10-methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C21H21F3N4S/c1-13-25-19(18-16-6-3-7-17(16)29-20(18)26-13)28-10-8-27(9-11-28)15-5-2-4-14(12-15)21(22,23)24/h2,4-5,12H,3,6-11H2,1H3 |
InChI Key |
QAJBSPSYFLGVIB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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